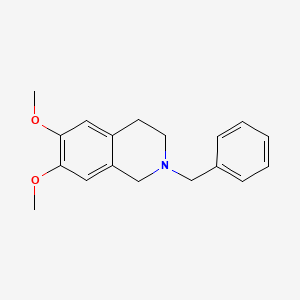

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with methoxy groups at the 6 and 7 positions.

Vorbereitungsmethoden

The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline ring.

Another approach is the Petasis reaction, which involves the condensation of an amine, an aldehyde, and a boronic acid to form the desired product . This method is advantageous due to its mild reaction conditions and high yields.

Analyse Chemischer Reaktionen

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction results in dihydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antiparkinsonian Activity

The tetrahydroisoquinoline scaffold is known for its biological activity, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Compounds like 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been studied for their ability to act as dopamine receptor agonists or inhibitors of monoamine oxidase (MAO), which can help manage symptoms of Parkinson's disease.

- Case Study : Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant inhibition of MAO-B, an enzyme linked to the metabolism of dopamine. This inhibition can enhance dopaminergic signaling and potentially alleviate motor symptoms in Parkinson's patients .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various viruses. The specific compound has shown promise in inhibiting viral replication pathways.

- Data Table: Antiviral Activity of Tetrahydroisoquinoline Derivatives

| Compound Name | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Influenza A | 12.5 | |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | HIV | 8.0 |

Chiral Catalysts

The compound serves as a precursor for synthesizing chiral catalysts that are essential in asymmetric synthesis. These catalysts have been utilized in various organic transformations to produce enantiomerically pure compounds.

- Case Study : A study demonstrated the efficacy of tetrahydroisoquinoline-based chiral catalysts in promoting asymmetric reactions such as the Michael addition and Diels-Alder reactions. These reactions are critical for synthesizing pharmaceuticals with high specificity .

Organocatalysis

Chiral organocatalysts derived from tetrahydroisoquinoline frameworks have shown significant success in catalyzing a range of reactions without the need for metal catalysts.

- Data Table: Performance of Tetrahydroisoquinoline-Based Organocatalysts

| Catalyst Structure | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Aldol Reaction | 92 | |

| N-Benzhydryl derivative | Asymmetric Michael Addition | 85 |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The structural characteristics imparted by the methoxy groups contribute to its biological activity and catalytic efficiency.

Synthetic Pathways

Several synthetic routes have been reported:

Wirkmechanismus

The mechanism of action of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase, which is involved in the metabolism of neurotransmitters . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, which may result in different biological activities.

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological properties.

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the benzyl group attached to a different position, which can affect its biological activity.

Biologische Aktivität

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Benzyl-DMTQ) is a synthetic compound that belongs to the tetrahydroisoquinoline class. This class is known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of Benzyl-DMTQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Benzyl-DMTQ is characterized by the presence of two methoxy groups at the 6 and 7 positions and a benzyl group at the 2 position of the tetrahydroisoquinoline framework. Its molecular formula is with a CAS number of 31756-14-6. The unique structural features contribute to its biological activity and interactions with various molecular targets.

The biological activity of Benzyl-DMTQ can be attributed to several mechanisms:

- Enzyme Inhibition : Benzyl-DMTQ acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition may enhance the levels of catecholamines in the brain, potentially affecting mood and cognitive functions.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress and its associated cellular damage. This activity is crucial for protecting cells from free radical-induced damage.

- Cardioprotective Effects : Research indicates that Benzyl-DMTQ exhibits positive inotropic effects on cardiac muscle, enhancing contractility through modulation of Na+/Ca2+-exchange mechanisms. This suggests potential applications in treating heart conditions .

Biological Activities

Benzyl-DMTQ has been investigated for various biological activities:

- Antibacterial Properties : Studies have shown that Benzyl-DMTQ exhibits antibacterial activity against a range of pathogenic bacteria. This property could be beneficial in developing new antimicrobial agents.

- Antiviral Effects : Preliminary research suggests that Benzyl-DMTQ may possess antiviral properties, although more studies are needed to confirm these effects and elucidate the underlying mechanisms .

- Neuroprotective Effects : The compound has been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of Benzyl-DMTQ:

- A study published in Molecules demonstrated that Benzyl-DMTQ derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

- Research on cardioprotective effects revealed that Benzyl-DMTQ positively influenced cardiac contractility in rat models, suggesting its potential application in heart failure therapies .

- Another investigation highlighted its antioxidant properties through various assays measuring free radical scavenging activity, establishing a link between its chemical structure and biological efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Antioxidant | Lacks benzyl substitution |

| 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Phenyl group at position 1 | Antidepressant | Different substitution pattern |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromo group at position 6 | Neuroprotective | Halogenated variant |

The presence of both methoxy groups and a benzyl moiety distinguishes Benzyl-DMTQ from other similar compounds. Its unique combination of substituents may contribute to distinct biological activities and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-benzyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11H,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWSVFVFDPTCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967101 | |

| Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5267-52-7 | |

| Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.